Ethyl 4-nitrophenyl (chloromethyl)phosphonate

Description

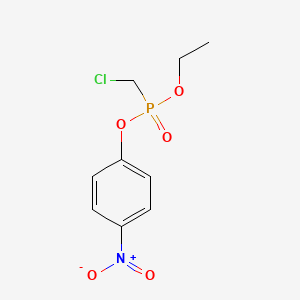

Ethyl 4-nitrophenyl (chloromethyl)phosphonate is a phosphonate ester characterized by a chloromethyl group, an ethyl ester, and a 4-nitrophenyl substituent. Its structure (Figure 1) confers unique reactivity and biological properties. The compound has been studied extensively in hydrolysis reactions, particularly in surfactant-mediated systems, where its alkaline hydrolysis is modulated by micellar environments . The 4-nitrophenyl group acts as a chromophore and leaving group, making it useful in kinetic assays and organophosphorus reactivity studies .

Properties

CAS No. |

71790-86-8 |

|---|---|

Molecular Formula |

C9H11ClNO5P |

Molecular Weight |

279.61 g/mol |

IUPAC Name |

1-[chloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C9H11ClNO5P/c1-2-15-17(14,7-10)16-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |

InChI Key |

VCLXXZPCUQQRDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Phosphonochloridate Intermediate Route

The most widely reported method involves synthesizing chloromethylphosphonic dichloride () as a key intermediate. Chloromethylphosphonic acid () is treated with thionyl chloride () under reflux to yield the dichloride, which is subsequently reacted with ethanol in dichloromethane (DCM) at 0–5°C to form ethyl chloromethylphosphonochloridate (). The final step employs 4-nitrophenol and triethylamine (TEA) in DCM to substitute the remaining chloride, producing the target compound in 68–72% yield (Scheme 1).

Scheme 1 :

This route prioritizes stoichiometric control to avoid di-4-nitrophenyl byproducts, which are common when excess 4-nitrophenol is used.

Mitsunobu Coupling Approach

Mitsunobu conditions enable direct coupling of 4-nitrophenol with diethyl chloromethylphosphonate (). Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF), the ethoxy group is selectively replaced by the 4-nitrophenoxy moiety at 25°C (Table 1). This method achieves 65–70% yield but requires chromatographic purification to remove triphenylphosphine oxide byproducts.

Table 1 : Mitsunobu Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DIAD/PPh | THF | 25 | 65–70 |

| DBU | DCM | 40 | 42 |

Silver-Mediated Substitution

A less conventional but high-yielding approach involves reacting silver 4-nitrophenoxide () with ethyl chloromethylphosphonochloridate in acetonitrile. The reaction proceeds via nucleophilic displacement at 50°C, yielding 85–88% product after 6 hours (Scheme 2). Silver’s soft Lewis acidity facilitates chloride abstraction, enhancing reaction rates compared to traditional bases like TEA.

Scheme 2 :

Reaction Optimization and Conditions

Base and Solvent Selection

Triethylamine remains the preferred base for chloride scavenging due to its low cost and compatibility with DCM. Substituting TEA with cesium carbonate () in dimethyl sulfoxide (DMSO) increases yields to 79% but complicates product isolation due to DMSO’s high boiling point. Polar aprotic solvents like DMF stabilize intermediates but risk hydrolyzing the chloromethyl group at elevated temperatures.

Temperature and Time Dependence

Low temperatures (0–5°C) minimize side reactions during dichloride formation, while 25–50°C optimizes esterification. Prolonged heating (>8 hours) degrades the chloromethyl group, reducing yields by 15–20%.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structure and purity:

-

H NMR (CDCl) : δ 8.25 (d, Hz, 2H, ArH), 7.45 (d, Hz, 2H, ArH), 4.30–4.15 (m, 4H, OCH), 3.85 (d, Hz, 2H, CHCl).

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Phosphonochloridate | 72 | 98 | High |

| Mitsunobu | 70 | 95 | Moderate |

| Silver-Mediated | 88 | 99 | Low |

The phosphonochloridate route balances yield and scalability, while the silver-mediated method offers superior purity for laboratory-scale synthesis.

Challenges and Stability Considerations

The chloromethyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous protocols. Storage at −20°C in amber vials prevents photodegradation of the 4-nitrophenyl moiety .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with amines, thiols, and alkoxides. For example:

-

Reaction with primary amines yields aminomethyl-phosphonate derivatives .

-

Substitution with alkoxides forms ether-linked phosphonates, as demonstrated in solvent-dependent studies .

Key factors influencing substitution efficiency :

Basic Hydrolysis

In sodium bis(2-ethylhexyl)sulfosuccinate reverse micelles:

-

Rate constants increase above the percolation threshold due to improved interfacial reactivity .

-

Pseudophase micellar catalysis models apply, with water content modulating reaction dynamics .

Acidic Hydrolysis

Proceeds via cleavage of the P–O bond under concentrated HClO₄ (6–7 M optimal) . Competitive pathways include:

-

A Ac2 mechanism : Bimolecular nucleophilic substitution.

-

A Al1 mechanism : Unimolecular ionization (observed in sterically hindered esters) .

Kabachnik–Fields Reaction

Ethyl 4-nitrophenyl (chloromethyl)phosphonate participates in three-component reactions with aldehydes and amines to form α-aminophosphonates. Catalytic efficiencies vary:

| Catalyst | Solvent | Yield (%) | Time (min) |

|---|---|---|---|

| Sulfated polyborate | Solvent-free | 98 | 5 |

| Nano Sb₂O₃ | Toluene | 70 | 40 |

| Humic acid | Ethanol | 46 | 360 |

Solvent and Additive Effects

Reaction outcomes are highly solvent-dependent:

Notable solvent interactions :

-

Tetrahydrofuran (THF) accelerates nucleophilic substitutions compared to dichloromethane .

-

Ethanol balances polarity and nucleophilicity, achieving moderate yields (~55%) .

Atherton–Todd Reaction

Involves sequential deprotonation and chlorination:

Micellar Catalysis

Reverse micelles enhance hydrolysis by:

-

Concentrating hydroxide ions at the micelle-water interface .

-

Modulating substrate accessibility through percolation-controlled micelle fusion .

Comparative Reactivity

Steric and electronic effects dominate:

-

Nitro group : Electron-withdrawing effects activate the chloromethyl group for substitution .

-

Ethyl ester : Less hydrolytically stable than methyl analogs under basic conditions .

This compound’s versatility in nucleophilic, hydrolytic, and catalytic reactions makes it valuable in synthetic and industrial applications. Further studies could explore its use in green chemistry frameworks, leveraging solvent-free or bio-based catalytic systems .

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 4-nitrophenyl (chloromethyl)phosphonate is classified as an organophosphate compound. Its chemical structure allows it to act as a precursor for the synthesis of various phosphonates and phosphonothioates. The compound can be synthesized through several methods, including the reaction of chloromethylphosphonic acid derivatives with nitrophenol derivatives.

Table 1: Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Chloromethylphosphonic acid + 4-nitrophenol | Reflux in organic solvent | High |

| Method B | Triethylamine + chloromethylphosphonothioate | Room temperature stirring | Moderate |

This compound exhibits notable biological activities, particularly as an acetylcholinesterase inhibitor . This property makes it valuable in the development of insecticides and potential therapeutic agents for neurological conditions.

Insecticidal Applications

Research indicates that compounds similar to this compound demonstrate effective insecticidal properties against a variety of pests, including aphids and mites. These compounds are characterized by their low mammalian toxicity, making them suitable for agricultural applications.

- Case Study : A study demonstrated that formulations containing this compound provided effective control of aphid populations on crops, with minimal adverse effects on non-target organisms .

Agricultural Use

The compound is primarily utilized in the formulation of insecticides due to its efficacy and safety profile. It can be incorporated into various formulations such as emulsifiable concentrates, granules, and powders.

Table 2: Insecticidal Formulations

| Formulation Type | Composition | Application Rate |

|---|---|---|

| Emulsifiable Concentrate | This compound + emulsifiers | 3 gallons per acre |

| Granular Insecticide | This compound + talc | As needed for pest control |

Environmental Impact

While this compound has beneficial applications, its environmental impact must be considered. The compound's potential toxicity to aquatic life and other non-target organisms necessitates careful handling and application practices.

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its classification as a neurotoxic agent. Safety data sheets emphasize the need for protective measures during handling to prevent exposure.

Mechanism of Action

The mechanism of action of ethyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with nucleophiles, leading to the formation of substitution products. The chloromethyl group is particularly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Neurotoxic Agent Simulants: NIMP and NEMP

4-Nitrophenyl isopropyl methylphosphonate (NIMP) and 4-nitrophenyl ethyl methylphosphonate (NEMP) are non-volatile simulants for sarin and VX, respectively. These compounds retain the F-P=O group critical for acetylcholinesterase (AChE) inhibition but exhibit reduced toxicity compared to actual nerve agents .

- Structural Differences : Unlike Ethyl 4-nitrophenyl (chloromethyl)phosphonate, NIMP and NEMP feature methylphosphonate backbones with isopropyl or ethyl substituents instead of a chloromethyl group.

- Functional Implications : Both NIMP and NEMP are used in antidote development due to their AChE inhibition and low intrinsic toxicity. This compound, however, lacks direct neurotoxic simulator applications but shares electrophilic reactivity due to the chloromethyl moiety .

Table 1 : Key Properties of Neurotoxic Simulants vs. Target Compound

Diethyl Benzylphosphonates and Antimicrobial Activity

Diethyl benzylphosphonate derivatives (e.g., compounds 1–8 in ) exhibit antimicrobial activity against E. coli strains. Substituents on the phenyl ring (e.g., boronic ester, chloromethyl) influence minimal inhibitory concentration (MIC) and bactericidal effects .

- Structural Comparison : this compound shares the phosphonate ester backbone but differs in substituents. The 4-nitrophenyl group may enhance electrophilicity, while the chloromethyl group could increase reactivity toward nucleophiles.

- Functional Comparison: Diethyl benzylphosphonates with chloromethyl groups (e.g., compound 7) show moderate MIC values (e.g., 32–64 mg/L for E. coli R2), suggesting substituent-dependent activity.

Hydrolysis Behavior in Surfactant Systems

This compound undergoes alkaline hydrolysis in reverse micellar (AOT-decane-water) and cationic surfactant systems. Its hydrolysis is inhibited in cationic surfactant environments due to micellar stabilization of the transition state .

- Comparison with Other Phosphonates: Methyl and Ethyl Phosphonates: Simpler phosphonates (e.g., methyl phosphonate) lack the 4-nitrophenyl leaving group, resulting in slower hydrolysis rates. Dialkyl Chloromethylphosphonates: Compounds like diethyl [(N,N-dimethylamino)chloromethyl]phosphonate exhibit similar electrophilicity but differ in leaving group ability, affecting reaction kinetics .

Table 2 : Hydrolysis Rates in Different Systems

Pharmacologically Active Phosphonates

Phosphonate derivatives like N-(4-hydroxyphenylcarbamoyl)phosphonic acid () demonstrate enhanced analgesic activity compared to paracetamol. The 4-nitrophenyl group in such compounds improves leaving group ability during synthesis but is hydrolyzed in the final drug form .

- Comparison : this compound’s nitro and chloromethyl groups could facilitate prodrug strategies, though its pharmacological activity remains unstudied.

Biological Activity

Ethyl 4-nitrophenyl (chloromethyl)phosphonate (C₉H₁₁ClN₁O₅P) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group with a nitrophenyl moiety and a chloromethyl group attached to the phosphorus atom. This structure contributes to its reactivity and biological potential. The compound is characterized by the following:

- Molecular Formula : C₉H₁₁ClN₁O₅P

- Functional Groups : Phosphonate, nitro, chloromethyl

- Reactivity : Acts as a reactive intermediate in various chemical reactions.

Biological Activity

The biological activity of this compound has been primarily studied in the context of enzyme inhibition. It has shown potential as an inhibitor of enzymes involved in phosphorus metabolism, particularly those related to acetylcholine esterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition Studies

-

Acetylcholinesterase Inhibition :

- This compound has been evaluated for its inhibitory effects on AChE, which is crucial for neurotransmitter regulation. Studies indicate that it can interact with the active site of AChE, leading to reversible or irreversible inhibition depending on the concentration and conditions used .

- IC50 Values : In comparative studies, certain derivatives of phosphonates showed IC50 values ranging from 0.103 µM to over 1 mM against AChE, indicating varying degrees of potency .

- Butyrylcholinesterase Inhibition :

Synthesis Methods

The synthesis of this compound typically involves the reaction of chloromethyl phosphonates with p-nitrophenol under controlled conditions. Several synthetic routes have been explored:

- Method 1 : Reaction of chloromethyl phosphonates with p-nitrophenol in the presence of a base.

- Method 2 : Use of phosphonic dichlorides followed by nucleophilic substitution reactions involving alcohols to yield the desired product .

Case Study 1: Enzyme Interaction Mechanisms

Research highlighted the interaction between this compound and GDSL esterase/lipase enzymes. The compound was synthesized as part of a study aimed at understanding pyrethrin biosynthesis, revealing significant insights into enzyme-substrate interactions .

Case Study 2: Hydrolysis Studies

Studies on the hydrolysis rates of this compound in various solvent systems demonstrated that surfactants could significantly influence the stability and reactivity of this compound. This research is critical for understanding its behavior in biological systems and potential environmental impacts .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl phenyl phosphonate | Lacks nitro group | Used as a building block |

| Methyl 4-nitrophenyl phosphonate | Similar nitro group | Different reactivity patterns |

| Ethyl p-nitrophenyl diphenylphosphinate | More sterically hindered | Enhanced biological activity |

| Ethyl p-nitrophenyl chloromethylphosphonate | Similar structure without chloromethyl group | Reference for hydrolysis studies |

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 4-nitrophenyl (chloromethyl)phosphonate?

The synthesis of this compound can be achieved through phosphonate esterification and Arbuzov reactions . For example:

- Arbuzov Reaction : Cross-metathesis/Arbuzov sequences enable selective phosphonate formation. A study demonstrated high diastereomeric excess (95% de) using sorbic acid derivatives and ethyl ester protection to stabilize intermediates .

- Phosphonochloridate Route : Reacting 4-nitrophenyl phosphonochloridate with 2,2,2-trifluoroethyl groups in anhydrous ether, followed by triethylamine treatment, yields phosphoramidate derivatives. This method avoids hydrolysis side reactions .

- Esterification : Ethyl hydrogen [(4-nitrophenyl)methyl]phosphonate can be synthesized via selective esterification of phosphonic acids using ethyl alkoxy donors under controlled conditions .

Q. Which analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : Crude reaction mixtures can be analyzed by and NMR to estimate diastereomeric ratios and confirm phosphonate bond formation .

- X-ray Diffraction : Structural resolution (e.g., 2.5–3.2 Å) with Fo–Fc omit maps helps visualize active-site interactions, though weak electron density for ethyl phosphonate moieties may require complementary techniques .

- UV-Vis and Fluorimetry : Used to study coordination properties with lanthanide ions (e.g., Eu, Tb) in ligand complexes .

Q. How is this compound utilized in biochemical assays?

Ethyl 4-nitrophenyl phosphonate derivatives serve as enzyme inhibitors or substrate analogs . For example:

- Esterase Studies : p-Nitrophenyl ethyl phosphonates are used to probe activated esterase activity in complement-dependent chemotaxis assays, leveraging their hydrolytic stability compared to acetate esters .

- Hydrolase Inhibition : Zwitterionic phosphonates co-crystallize with glycoside hydrolases, enabling structural analysis of active-site interactions despite weak B-factor resolution for ethyl-phosphonate moieties .

Advanced Research Questions

Q. What are the decomposition pathways of this compound under varying conditions?

- Electron-Withdrawing Effects : The 4-nitrophenyl group stabilizes P–C bonds but promotes intramolecular self-oxidation, forming phosphotriesters (e.g., compound 28) or aryl phosphodiesters. Decomposition path dominance (B vs. C) depends on solvent polarity and temperature .

- Hydrolysis Mechanisms : Enzyme-assisted hydrolysis of phosphotriesters yields nucleoside phosphates as final products, with water molecules playing a role in active-site stabilization .

Q. How does this compound interact with metal ions in ternary complexes?

- Coordination Chemistry : Phosphonates act as ligands for lanthanides (La, Yb). Stability constants () correlate with solution pH and dielectric constants, as shown in dioxane-water mixtures .

- Ligand Design : Ethyl 4-nitrophenyl phosphonate derivatives form luminescent Eu/Tb complexes, with UV-vis absorption spectra revealing charge-transfer transitions between the ligand and metal ions .

Q. What role does the 4-nitrophenyl group play in catalytic or detoxification applications?

- Catalytic Reactivity : The electron-withdrawing 4-nitrophenyl group enhances electrophilicity, making the compound a candidate for chemical warfare agent (CWA) detoxification . Similar phosphonates (e.g., DMNP) are hydrolyzed by metal-organic frameworks (MOFs) via nucleophilic substitution .

- Enzyme Mimicry : In MOF systems, the 4-nitrophenyl moiety facilitates pseudo-enzymatic hydrolysis of organophosphates, mimicking acetylcholinesterase activity .

Q. How can structural contradictions in X-ray data be resolved for phosphonate-enzyme complexes?

- Multi-Technique Validation : When Fo–Fc maps lack resolution for ethyl-phosphonate regions (e.g., in Sco GlgEI-V279S complexes), complementary methods like molecular dynamics simulations or isothermal titration calorimetry (ITC) can clarify binding thermodynamics .

- B-Factor Analysis : High B factors for flexible ethyl groups suggest weak interactions, necessitating mutagenesis studies to confirm functional residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.